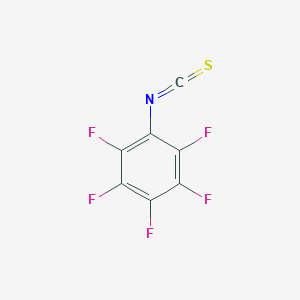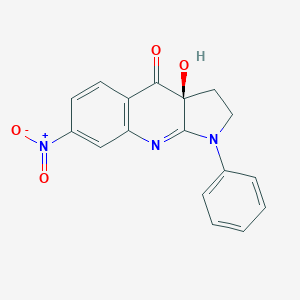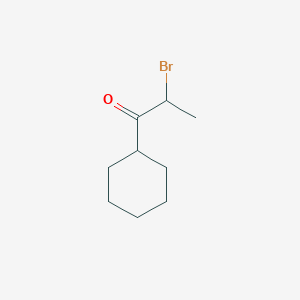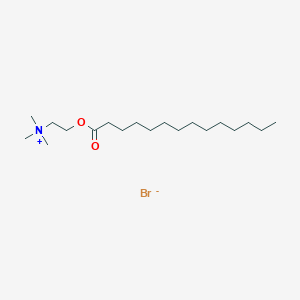
Myristoylcholine bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoylcholine bromide is a chemical compound that has been widely used in scientific research for its unique properties. It is a quaternary ammonium salt that is derived from myristic acid, which is a saturated fatty acid commonly found in coconut oil and palm kernel oil. Myristoylcholine bromide has been used in various biochemical and physiological experiments due to its ability to interact with cell membranes and modulate cellular signaling pathways.
Wirkmechanismus
The mechanism of action of myristoylcholine bromide is thought to involve its interaction with cell membranes. It has been shown to bind to the lipid bilayer of cell membranes and alter their physical properties, such as fluidity and curvature. This, in turn, can modulate the activity of membrane-bound proteins and signaling pathways.
Biochemische Und Physiologische Effekte
Myristoylcholine bromide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of several key signaling proteins, including protein kinase C and phospholipase A2, which play important roles in regulating cellular growth and differentiation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Myristoylcholine bromide has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has been shown to have a wide range of biochemical and physiological effects. However, it also has several limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex interactions with cell membranes and signaling pathways.
Zukünftige Richtungen
There are several potential future directions for research on myristoylcholine bromide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential as a treatment option. Another area of interest is its role in modulating cellular signaling pathways, particularly those involved in cancer growth and metastasis. Further research is needed to explore its potential as a cancer therapy.
Synthesemethoden
The synthesis of myristoylcholine bromide can be achieved through a simple reaction between myristic acid and choline chloride. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Myristoylcholine bromide has been used in a variety of scientific research applications, including studies on cellular signaling pathways, membrane biophysics, and neurochemistry. It has been shown to modulate the activity of several key signaling proteins, including protein kinase C and phospholipase A2, which play important roles in regulating cellular growth and differentiation.
Eigenschaften
CAS-Nummer |
108418-28-6 |
|---|---|
Produktname |
Myristoylcholine bromide |
Molekularformel |
C19H40BrNO2 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
trimethyl(2-tetradecanoyloxyethyl)azanium;bromide |
InChI |
InChI=1S/C19H40NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GYVAQLUBQVAKEI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
Synonyme |
Myristylpicoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




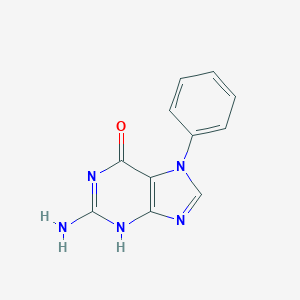
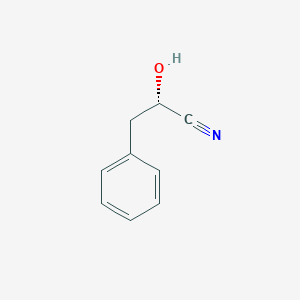
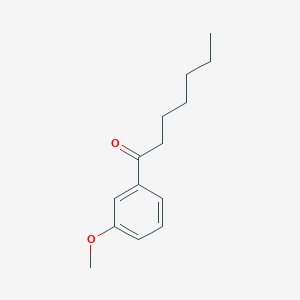
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
